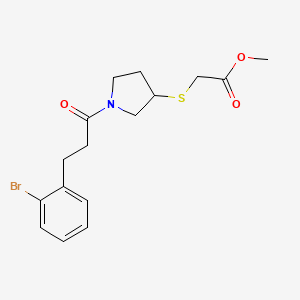
Methyl 2-((1-(3-(2-bromophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(3-(2-bromophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H20BrNO3S and its molecular weight is 386.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-((1-(3-(2-bromophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, identified by its CAS number 2034407-51-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20BrNO3S, with a molecular weight of 386.3 g/mol. The compound features a pyrrolidine ring, a thioether linkage, and a bromophenyl group, which are significant for its biological activity.
Pharmacological Activities
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of various compounds containing similar structural motifs to this compound. For instance, derivatives with bromine substituents have shown enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that the bromophenyl moiety may contribute to increased antitumor efficacy .
2. Anti-inflammatory Effects
Compounds with similar thioester functionalities have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The mechanism often involves modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation .
3. Antimicrobial Activity
The thioether group in the structure is known to enhance antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria, including resistant strains .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Interactions: The pyrrolidine moiety may facilitate binding to neurotransmitter receptors or enzymes involved in cellular signaling pathways.
- Cytotoxic Mechanisms: The compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
Case Studies
Study 1: Antitumor Efficacy
In vitro studies conducted on MCF-7 and MDA-MB-231 cell lines demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutic agents when used alone or in combination with doxorubicin. The combination treatment showed a synergistic effect, enhancing cytotoxicity and reducing cell viability significantly .
Study 2: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of thioester compounds found that this compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis
Propiedades
IUPAC Name |
methyl 2-[1-[3-(2-bromophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3S/c1-21-16(20)11-22-13-8-9-18(10-13)15(19)7-6-12-4-2-3-5-14(12)17/h2-5,13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYJPHIFUORVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














